Increased Hydrogen Bond Acceptor Count Differentiates 3-Fluoro-3-(2-fluorophenyl)azetidine from Mono-Fluorinated Analogs
3-Fluoro-3-(2-fluorophenyl)azetidine possesses three hydrogen bond acceptor sites, compared to only two in the mono-fluorinated analog 3-(2-fluorophenyl)azetidine, due to the presence of an additional fluorine atom on the azetidine ring [1][2]. This difference is quantifiable and can influence binding affinity to biological targets, as well as solubility and permeability profiles.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 3-(2-fluorophenyl)azetidine: 2 |
| Quantified Difference | +1 hydrogen bond acceptor |
| Conditions | Computed property based on molecular structure (PubChem) |
Why This Matters
Higher hydrogen bond acceptor count can enhance target engagement and modulate pharmacokinetic properties, making this compound a distinct choice in SAR campaigns.
- [1] PubChem. (2025). 3-Fluoro-3-(2-fluorophenyl)azetidine. CID 71758240. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71758240 View Source
- [2] PubChem. (2025). 3-(2-Fluorophenyl)azetidine. CID 55253473. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1203799-52-3 View Source
